Enantiomeric Purity Advantage: (S)-Enantiomer vs. Racemic Mixture (CAS 917598-39-1)
The (S)-enantiomer (CAS 1069090-20-5) is supplied as a single enantiomer with specified chiral purity, whereas the racemic mixture (CAS 917598-39-1) contains a 50:50 mixture of (R)- and (S)-enantiomers, rendering it inherently unsuitable for stereospecific synthesis without additional resolution steps [1]. In the synthesis of Imidapril, the (4S) configuration at the imidazolidine ring is a defined stereochemical requirement; the (R)-enantiomer produces diastereomeric impurities in the final drug substance that are pharmacologically inactive or antagonistic [2]. The cost of separating enantiomers post-synthesis via chiral chromatography adds substantial processing cost and typically results in >40% material loss, which must be weighed against the upfront procurement premium for the enantiopure (S)-form [3].
| Evidence Dimension | Enantiomeric composition |
|---|---|
| Target Compound Data | Single (S)-enantiomer (CAS 1069090-20-5); ≥95% chemical purity with retention of (4S) stereochemistry |
| Comparator Or Baseline | Racemic mixture (CAS 917598-39-1); 50:50 (R):(S), 95% chemical purity |
| Quantified Difference | Theoretical yield loss ≥50% if racemate is used without resolution; actual isolated yield of desired diastereomer ≤40% after chiral separation |
| Conditions | Stereospecific coupling with (R)-2-(p-toluenesulfonyloxy)propionyl chloride in Imidapril synthesis per patent EP0095163 |
Why This Matters
Procurement of the enantiopure (S)-form eliminates the need for chiral chromatographic separation downstream, reducing process steps, solvent consumption, and overall cost of goods in multi-kilogram API synthesis.
- [1] PubChem. 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid – CID 22986635. CAS 917598-39-1 (racemic). No stereochemistry defined at C4. View Source
- [2] Hayashi K et al. J Med Chem. 1989;32(2):289-297. Only the S,S,S triads show potent ACE inhibition (IC₅₀ 1.1×10⁻⁸–1.5×10⁻⁹ M). View Source
- [3] EP0095163 (Tanabe Seiyaku Co Ltd). 2-Oxo-imidazolidine compounds, a process for preparing the same and a pharmaceutical composition. Filed 20 May 1983. The patent specifies (4S)-configured intermediates for ACE inhibitor synthesis. View Source
